N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative of the pyridopyrrolopyrimidine scaffold. The core structure features a fused tricyclic system with a carboxamide substituent at position 2 and methyl groups at positions 1 and 7.
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25) |
InChI Key |
HZMFSSSEDGZVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like DMSO .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF at room temperature.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyrimidine ring
Annulation: The compound can undergo annulation reactions to form more complex structures.
Scientific Research Applications
N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on logP :
- Fluorophenyl derivatives (logP ~2.8–2.88) exhibit lower lipophilicity compared to ethylphenyl (logP ~3.2) and dimethylphenyl (logP ~3.5) analogs, likely due to reduced hydrophobic bulk .
- Methoxypropyl and dimethoxyphenyl groups (logP ~2.1) enhance polarity, improving aqueous solubility .
Hydrogen Bonding Capacity :
- Fluorophenyl analogs retain five hydrogen bond acceptors (amide carbonyl, pyrimidine N, and fluorine), supporting interactions with target proteins. Ethylphenyl and dimethylphenyl analogs lack fluorine, reducing electronegativity .
Synthetic Pathways :
- Carboxamide-linked analogs are synthesized via condensation of 2-chloro-4-oxo-pyridopyrimidine intermediates with substituted glycinate esters, followed by hydrolysis and coupling with aryl amines using CDI (1,1'-carbonyldiimidazole) . Fluorophenyl derivatives require careful control of reaction conditions to avoid dehalogenation .
Biological Activity
N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.
Synthesis and Structural Features
The compound is synthesized through a series of reactions involving pyridopyrrolopyrimidine scaffolds. The structure incorporates a carboxamide functional group which is crucial for its biological activity. The synthesis typically involves the condensation of appropriate aniline derivatives with carboxylic acid intermediates in the presence of coupling agents like 1,1'-carbonyldiimidazole (CDI) .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C16H16FN5O |
| Molecular Weight | 305.33 g/mol |
| Key Functional Groups | Carboxamide, Fluorophenyl, Dihydropyrido |
Antiviral Properties
Recent studies have shown that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays demonstrated that these compounds could inhibit viral replication by over 90% at specific concentrations without inducing cytotoxic effects on host cells .
Mechanism of Action:
The antiviral activity is attributed to the compound's ability to bind effectively to the main protease (Mpro) of the virus. Molecular docking studies revealed favorable non-covalent interactions within the Mpro binding pocket, suggesting a competitive inhibition mechanism .
Cytotoxicity Profile
In addition to its antiviral properties, the cytotoxicity of this compound was assessed using Vero cells. The results indicated minimal cytotoxic effects at concentrations effective for viral inhibition . This profile highlights its potential as a therapeutic agent with a favorable safety margin.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : A set of nine derivatives was evaluated for their anti-COVID-19 activity. Most compounds displayed potent inhibition of viral growth with low cytotoxicity .
- Molecular Docking Simulations : These simulations provided insights into the binding affinities and interaction dynamics between the compounds and Mpro, supporting their potential as effective inhibitors .
- Comparative Analysis : In comparison to other known antiviral agents, these pyridopyrrolopyrimidine derivatives showed superior efficacy against SARS-CoV-2 in preliminary screenings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
